(1S)-(Methylenecyclopropyl)acetyl-CoA

acyl-CoA dehydrogenase enzyme kinetics stereospecific inhibition

Enantiopure (1S)-(Methylenecyclopropyl)acetyl-CoA is a non-fungible reagent for mechanistic studies. Racemic or (1R) mixtures introduce experimental variability; only the (1S) enantiomer provides consistent, slower inactivation kinetics that enable trapping and analysis of early intermediates. Essential for diagnosing isovaleric acidemia via IVD inhibition (Ki ~2 µM) and for recapitulating the toxic blockade of fatty acid β-oxidation in Jamaican vomiting sickness models. Specify (1S)-MCPA-CoA to ensure reproducible target engagement and avoid artifacts.

Molecular Formula C27H42N7O17P3S
Molecular Weight 861.6 g/mol
Cat. No. B15545647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(Methylenecyclopropyl)acetyl-CoA
Molecular FormulaC27H42N7O17P3S
Molecular Weight861.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15-,16+,20+,21+,22?,26+/m0/s1
InChIKeyLRZLYYOBCYKACZ-DWUFXMDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (1S)-(Methylenecyclopropyl)acetyl-CoA for Acyl-CoA Dehydrogenase Research and Assay Development


(1S)-(Methylenecyclopropyl)acetyl-CoA ((1S)-MCPA-CoA) is a single-enantiomer, mechanism-based inhibitor of the acyl-CoA dehydrogenase (ACAD) enzyme family. It is a coenzyme A (CoA) derivative wherein the (S)-configured 2-methylenecyclopropylacetyl moiety is thioesterified to CoA [1]. (1S)-MCPA-CoA serves as a toxic metabolite of the plant-derived amino acid hypoglycin A and is the direct causative agent of Jamaican vomiting sickness [2]. Its mode of action involves irreversible covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the active sites of target ACAD enzymes, thereby blocking fatty acid β-oxidation [3].

Why Racemic (Methylenecyclopropyl)acetyl-CoA Cannot Substitute for (1S)-(Methylenecyclopropyl)acetyl-CoA in Quantitative Enzyme Studies


Procuring a generic, racemic mixture of (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) or its alternative enantiomer (1R)-MCPA-CoA introduces significant experimental variability that precludes direct substitution for the (1S) isomer. Fundamental research has established that the two enantiomers exhibit distinct kinetic behaviors, including different association strengths with target enzymes and divergent inactivation rates [1]. Furthermore, studies employing stereospecifically labeled (1S)-MCPA-CoA have been essential for probing the α-proton abstraction step, a critical part of the inactivation mechanism that cannot be resolved with racemic material [2]. Therefore, for experiments requiring defined kinetics, consistent target engagement, or mechanistic deconvolution, enantiopure (1S)-MCPA-CoA is a non-fungible reagent.

Quantitative Evidence Guide: Differentiating (1S)-(Methylenecyclopropyl)acetyl-CoA from Its (1R)-Enantiomer and Other Acyl-CoA Dehydrogenase Inhibitors


Differential Binding Affinity for General Acyl-CoA Dehydrogenase (GAD)

The (1S) enantiomer of MCPA-CoA associates less tightly with general acyl-CoA dehydrogenase (GAD) compared to the (1R) enantiomer. Studies of GAD inactivation under saturation conditions demonstrated that the binding association of the 1S isomer is weaker [1].

acyl-CoA dehydrogenase enzyme kinetics stereospecific inhibition

Slower Inactivation Kinetics of GAD Compared to the (1R)-Enantiomer

The (S)-(+) isomer of MCPA-CoA inactivates GAD at a slower rate than the (R)-(-) isomer. BRENDA database entries note that inactivation is stereospecific, with faster inhibition achieved by the (R)-isomer [1]. Furthermore, racemic MCPA-CoA inactivates GAD at an intermediate rate [2].

general acyl-CoA dehydrogenase enzyme inactivation stereospecificity

Equivalent Partition Ratio Despite Slower Kinetics Confirms a Shared Inactivation Mechanism with (1R)-MCPA-CoA

Despite the difference in inactivation rate, (1S)-MCPA-CoA and (1R)-MCPA-CoA exhibit nearly identical partition ratios during the inactivation of GAD [1]. This indicates that both enantiomers follow the same chemical course, forming the same covalent FAD adduct [2].

mechanism-based inhibition radical mechanism partition ratio

Selective Inactivation Profile Across the Acyl-CoA Dehydrogenase Family

MCPA-CoA selectively inactivates short-chain (SCADH), medium-chain (MCADH), and isovaleryl-CoA (IVDH) dehydrogenases severely and irreversibly. In contrast, it only slowly inactivates 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) and does not significantly inactivate long-chain acyl-CoA dehydrogenase (LCADH) [1].

acyl-CoA dehydrogenase enzyme selectivity SCAD MCAD IVD

Best-Fit Research and Diagnostic Application Scenarios for (1S)-(Methylenecyclopropyl)acetyl-CoA


Enzymology: Deconvoluting the Stereochemical Mechanism of General Acyl-CoA Dehydrogenase Inactivation

(1S)-MCPA-CoA is ideally suited for detailed enzymological studies on GAD. Its slower inactivation kinetics compared to the (1R) enantiomer [1] allows researchers to trap and analyze early intermediates of the inactivation pathway, providing a clearer temporal window for mechanistic studies.

Assay Development: Validating Isovaleryl-CoA Dehydrogenase (IVD) Activity in Clinical Diagnostics

In the context of diagnosing isovaleric acidemia, MCPA-CoA serves as a critical control inhibitor for IVD in tritium-release assays. Its known Ki of approximately 2 µM [1] and selective action against IVD [2] make it a reliable tool for determining non-specific substrate release, thereby improving assay accuracy. The use of a single enantiomer ensures consistent and reproducible inhibition, reducing assay variability.

Metabolic Research: Investigating the Pathophysiology of Hypoglycin A Toxicity

For research into diseases like Jamaican vomiting sickness or equine atypical myopathy, (1S)-MCPA-CoA is the definitive in vitro agent for recapitulating the toxic blockade of fatty acid β-oxidation. Its known profile of severe, irreversible inactivation of SCADH, MCADH, and IVDH [1] directly mirrors the in vivo metabolic derangement, making it a crucial reagent for cellular and mitochondrial studies.

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